molecular formula C10H20ClN3O B3376093 1-(Piperidine-1-carbonyl)piperazine hydrochloride CAS No. 1171913-28-2

1-(Piperidine-1-carbonyl)piperazine hydrochloride

Cat. No.: B3376093
CAS No.: 1171913-28-2
M. Wt: 233.74 g/mol
InChI Key: MVVASCZXTJEOAU-UHFFFAOYSA-N
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Description

1-(Piperidine-1-carbonyl)piperazine hydrochloride (: 1171913-28-2) is a chemical compound with the molecular formula C 10 H 20 ClN 3 O and a molecular weight of 233.74 g/mol. It is classified as an organic building block and is intended for research and development purposes only . This compound features a piperidine moiety fused with a piperazine ring via a carbonyl linker. Piperidine and piperazine derivatives are fundamental structural motifs in medicinal chemistry and drug discovery . They are widely utilized as key synthetic intermediates in the design and synthesis of novel biologically active molecules, particularly in the development of ligands for central nervous system (CNS) targets . Researchers value this scaffold for its potential in creating compounds for pharmacological study. Product Note: This product is provided for laboratory research and development use exclusively. It is not intended for diagnostic, therapeutic, or any human consumption purposes.

Properties

IUPAC Name

piperazin-1-yl(piperidin-1-yl)methanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O.ClH/c14-10(12-6-2-1-3-7-12)13-8-4-11-5-9-13;/h11H,1-9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVVASCZXTJEOAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)N2CCNCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(Piperidine-1-carbonyl)piperazine hydrochloride typically involves the reaction of piperazine with piperidine-1-carbonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(Piperidine-1-carbonyl)piperazine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include strong bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antipsychotic Properties

Research indicates that derivatives of piperazine, including 1-(Piperidine-1-carbonyl)piperazine hydrochloride, exhibit potent antagonistic activity at dopamine D2 receptors and serotonin 5-HT2 receptors. This profile suggests potential utility as antipsychotic agents, particularly for conditions like schizophrenia and other mood disorders . The combination of receptor activities may help mitigate side effects commonly associated with traditional antipsychotics.

Treatment of Neurological Disorders

The compound has been explored for its effects on various neurological conditions. Its action as a serotonin receptor agonist (5-HT1A) may provide antidepressant and anxiolytic effects, making it a candidate for treating anxiety disorders and depression . Furthermore, its potential to reduce extrapyramidal side effects enhances its therapeutic profile.

Anti-inflammatory Effects

Piperidine derivatives have shown promise in treating inflammatory diseases. The modulation of histamine receptors (H2 and H3) indicates that compounds like this compound could be effective in managing allergic responses and other inflammatory conditions .

Cancer Therapy

Recent studies have suggested that piperidine-containing compounds may possess anticancer properties. Research highlights the role of these compounds in inhibiting cancer cell proliferation and inducing apoptosis, particularly in specific cancer types . This application is an emerging area of interest, warranting further investigation into the mechanisms involved.

Synthesis and Development

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Recent advancements have focused on developing efficient synthetic routes that enhance the compound's availability for research and clinical use. Notably, methods involving palladium-catalyzed reactions have been highlighted for their effectiveness in producing high-purity derivatives .

Case Study 1: Antipsychotic Efficacy

In a controlled study, compounds similar to this compound were administered to models exhibiting psychotic behavior. Results demonstrated significant reductions in symptoms when compared to traditional treatments, indicating a favorable therapeutic index due to the dual receptor activity profile .

Case Study 2: Anti-inflammatory Action

A recent trial assessed the anti-inflammatory effects of piperidine derivatives in animal models of asthma. The results showed a marked decrease in airway inflammation and improved respiratory function following treatment with compounds containing the piperidine-piperazine structure, supporting their use in allergy-related conditions .

Mechanism of Action

The mechanism of action of 1-(Piperidine-1-carbonyl)piperazine hydrochloride involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to act on GABA receptors, leading to hyperpolarization of nerve endings and resulting in various physiological effects . The exact pathways and molecular targets can vary depending on the specific application and derivative used.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares structural features and physical properties of 1-(piperidine-1-carbonyl)piperazine hydrochloride with analogous piperazine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Synthesis Method (Reference)
1-(Piperidine-1-carbonyl)piperazine HCl C10H18ClN3O 231.72 Piperidine-1-carbonyl Acylation of piperazine with piperidine carbonyl chloride (analogous to )
1-Methylpiperazine HCl C5H13ClN2 136.62 Methyl Alkylation of piperazine
1-(p-Tolyl)piperazine dihydrochloride C11H16Cl2N2 265.18 4-Methylphenyl Condensation of bis(β-chloroethyl)amine with p-toluidine
1-(Adamantan-1-yl)piperazine diHCl C14H26Cl2N2 305.28 Adamantyl Reaction with adamantane derivatives
1-(5-Chloro-2-methoxyphenyl)piperazine HCl C11H14Cl2N2O 277.15 5-Chloro-2-methoxyphenyl Substituted aniline condensation

Key Observations :

  • Steric Effects : Bulky substituents (e.g., adamantyl) reduce conformational flexibility, which may limit receptor binding .

Pharmacological Activity

Antimicrobial Activity
  • Aryl-Substituted Piperazines: Compounds like 1-(4-chlorophenyl)piperazine exhibit moderate activity against S. aureus and P. aeruginosa (MIC ≈ 25–50 µg/mL) .
  • Alkyl-Substituted Piperazines : 1-Methylpiperazine lacks significant antimicrobial activity, highlighting the importance of aromatic or bulky substituents for bacterial inhibition .
CNS Receptor Modulation
  • Sigma Receptor Ligands: Piperazines with aryl groups (e.g., 1-(3-chlorophenyl)piperazine) modulate dopamine release via sigma-1 receptors at nanomolar concentrations .
  • Serotonin Receptor Agonists : 1-(2-Methoxyphenyl)piperazine derivatives act as 5-HT1A agonists, reducing sympathetic nerve activity in animal models .
  • Target Compound Potential: The piperidine-1-carbonyl group may interact with sigma-2 or 5-HT2 receptors due to its structural resemblance to morpholine-based CNS agents .

Biological Activity

1-(Piperidine-1-carbonyl)piperazine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.

Chemical Structure and Properties

This compound is characterized by its piperazine and piperidine moieties, which are known for their role in various pharmacological activities. The compound's structure can be summarized as follows:

  • Chemical Formula : C10_{10}H16_{16}ClN3_3O
  • Molecular Weight : 233.71 g/mol
  • CAS Number : 1171913-28-2

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It has been shown to exhibit:

  • Inhibition of Class I PI3-kinase Enzymes : The compound selectively inhibits specific isoforms of Class I PI3-kinase, which are implicated in tumorigenesis and cancer progression .
  • Anticancer Properties : Studies indicate that it may induce apoptosis in cancer cells through modulation of signaling pathways associated with cell proliferation .

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Activity Description References
AnticancerInduces apoptosis in cancer cells; inhibits PI3K signaling pathways.
NeuroprotectivePotential to protect neuronal cells from apoptosis; relevant in neurodegenerative disease research.
AntimicrobialExhibits activity against various bacterial strains; potential as an antimicrobial agent.
Anti-inflammatoryModulates inflammatory pathways; may reduce inflammation in various models.

Case Studies

  • Anticancer Activity : A study demonstrated that this compound showed significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin. The compound induced apoptosis and inhibited cell proliferation through PI3K pathway modulation .
  • Neuroprotective Effects : Research indicated that derivatives of piperazine compounds, including this compound, displayed neuroprotective properties in models of Alzheimer's disease by inhibiting amyloid beta aggregation and cholinesterase activity .
  • Antimicrobial Properties : In vitro studies reported that the compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 1-(piperidine-1-carbonyl)piperazine hydrochloride, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via cyclocondensation reactions. For example, halogenated intermediates (e.g., β,β'-dihalogenated diethylammonium hydrochloride) react with substituted anilines in aqueous solutions under catalyst-free conditions. Optimizing temperature (80–100°C), solvent polarity, and stoichiometric ratios of reactants improves yields. Characterization via 1^1H NMR and IR confirms structural integrity .
  • Key Considerations : Side reactions, such as incomplete cyclization or byproduct formation (e.g., dimerization), require monitoring through TLC or HPLC .

Q. How can researchers ensure purity and stability during storage for this hydrochloride salt?

  • Methodology : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column for purity analysis. Mobile phases like acetonitrile:water (70:30 v/v) with 0.1% trifluoroacetic acid enhance resolution. Stability studies under varying temperatures (-20°C vs. ambient) and humidity levels (desiccated vs. non-desiccated) identify degradation products, such as free base forms or hydrolyzed analogs .
  • Key Considerations : Batch-specific certificates of analysis (CoA) from suppliers provide initial purity data, but independent validation is critical for reproducibility .

Advanced Research Questions

Q. What strategies resolve contradictions in receptor-binding data for 1-(piperidine-1-carbonyl)piperazine derivatives?

  • Methodology : Perform competitive radioligand binding assays (e.g., 3^3H-labeled ligands) across multiple receptor subtypes (e.g., dopamine D2, serotonin 5-HT1A_{1A}) to assess selectivity. Molecular docking simulations (using software like AutoDock Vina) predict binding affinities, while site-directed mutagenesis validates critical residues in receptor-ligand interactions .
  • Key Considerations : Contradictions may arise from differences in assay conditions (e.g., buffer pH, ion concentrations) or conformational flexibility of the piperazine ring .

Q. How can researchers differentiate between degradation products and synthetic impurities in analytical workflows?

  • Methodology : Employ LC-MS/MS with high-resolution mass spectrometry (HRMS) to identify impurities. Forced degradation studies (acid/base hydrolysis, oxidative stress) generate degradation profiles. Compare fragmentation patterns with synthetic intermediates (e.g., unreacted piperidine-carbonyl precursors) using spectral libraries .
  • Key Considerations : Isotopic labeling (e.g., 13^{13}C or 15^{15}N) of starting materials aids in tracking degradation pathways .

Q. What computational approaches predict the pharmacokinetic properties of this compound?

  • Methodology : Use QSAR models (e.g., SwissADME, pkCSM) to estimate logP, blood-brain barrier permeability, and metabolic stability. Molecular dynamics simulations (GROMACS) assess solubility and aggregation tendencies in aqueous environments. Validate predictions with in vitro Caco-2 cell permeability assays and microsomal stability tests .
  • Key Considerations : Hydrochloride salts may exhibit altered solubility compared to free bases, requiring experimental corroboration .

Safety and Compliance

Q. What safety protocols mitigate risks during handling of this compound?

  • Methodology : Follow OSHA guidelines: use fume hoods for weighing, wear nitrile gloves, and store in airtight containers at -20°C to prevent hygroscopic degradation. Emergency measures include immediate eye flushing (15+ minutes with saline) and respiratory protection during accidental aerosolization .
  • Key Considerations : Safety data sheets (SDS) from suppliers often lack detailed toxicological profiles; independent LD50_{50} studies in rodent models are advised for novel derivatives .

Notes

  • Synthetic Optimization : Catalyst-free aqueous reactions reduce purification complexity but may require longer reaction times .
  • Analytical Challenges : Co-elution of structurally similar impurities (e.g., positional isomers) necessitates orthogonal methods like chiral chromatography or 19^{19}F NMR for resolution .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.